BHF 177

Vue d'ensemble

Description

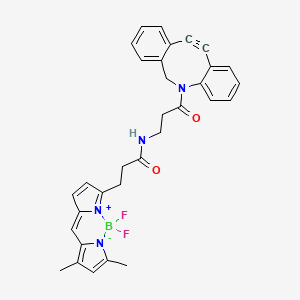

BHF-177 est un composé utilisé dans la recherche scientifique, principalement connu pour son rôle de modulateur allostérique positif du récepteur de l'acide gamma-aminobutyrique de type B . Ce composé a montré un potentiel de réduction de l'auto-administration de la nicotine dans des études animales .

Méthodes De Préparation

La synthèse de BHF-177 implique plusieurs étapes, commençant par la préparation du bicyclo[22Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité . Les méthodes de production industrielle impliqueraient probablement une mise à l'échelle de ces réactions tout en assurant la pureté et le rendement du composé.

Analyse Des Réactions Chimiques

BHF-177 subit diverses réactions chimiques, notamment des réactions de substitution et d'addition. Les réactifs couramment utilisés dans ces réactions comprennent les solvants organiques, les acides et les bases. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

BHF-177 a un large éventail d'applications dans la recherche scientifique. En chimie, il est utilisé pour étudier la modulation des récepteurs de l'acide gamma-aminobutyrique de type B. En biologie et en médecine, il a été démontré qu'il réduisait l'auto-administration de la nicotine chez les modèles animaux, indiquant son utilisation potentielle dans la recherche sur la dépendance . De plus, BHF-177 a été étudié pour ses effets sur la douleur neuropathique diabétique en bloquant des voies de signalisation spécifiques .

Mécanisme d'action

BHF-177 exerce ses effets en agissant comme un modulateur allostérique positif du récepteur de l'acide gamma-aminobutyrique de type B . Cette modulation améliore la réponse du récepteur à l'acide gamma-aminobutyrique, conduisant à divers effets physiologiques. Les cibles moléculaires et les voies impliquées comprennent le récepteur de l'acide gamma-aminobutyrique de type B et les voies de signalisation associées .

Applications De Recherche Scientifique

BHF-177 has a wide range of scientific research applications. In chemistry, it is used to study the modulation of gamma-aminobutyric acid type B receptors. In biology and medicine, it has been shown to reduce nicotine self-administration in animal models, indicating its potential use in addiction research . Additionally, BHF-177 has been studied for its effects on diabetic neuropathic pain by blocking specific signaling pathways .

Mécanisme D'action

BHF-177 exerts its effects by acting as a positive allosteric modulator at the gamma-aminobutyric acid type B receptor . This modulation enhances the receptor’s response to gamma-aminobutyric acid, leading to various physiological effects. The molecular targets and pathways involved include the gamma-aminobutyric acid type B receptor and associated signaling pathways .

Comparaison Avec Des Composés Similaires

BHF-177 est unique dans sa modulation spécifique du récepteur de l'acide gamma-aminobutyrique de type B. Des composés similaires incluent d'autres modulateurs allostériques positifs du même récepteur, tels que GS39783 . La structure chimique distincte de BHF-177 et ses effets spécifiques sur l'auto-administration de la nicotine le distinguent des autres composés de cette catégorie .

Propriétés

Numéro CAS |

917896-43-6 |

|---|---|

Formule moléculaire |

C19H20F3N3 |

Poids moléculaire |

347.4 g/mol |

Nom IUPAC |

N-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine |

InChI |

InChI=1S/C19H20F3N3/c1-11-23-10-16(13-4-6-15(7-5-13)19(20,21)22)18(24-11)25-17-9-12-2-3-14(17)8-12/h4-7,10,12,14,17H,2-3,8-9H2,1H3,(H,23,24,25)/t12-,14+,17+/m0/s1 |

Clé InChI |

ADHZHPOKTRHZGT-DXCKQFNASA-N |

SMILES |

CC1=NC=C(C(=N1)NC2CC3CCC2C3)C4=CC=C(C=C4)C(F)(F)F |

SMILES isomérique |

CC1=NC=C(C(=N1)N[C@@H]2C[C@H]3CC[C@@H]2C3)C4=CC=C(C=C4)C(F)(F)F |

SMILES canonique |

CC1=NC=C(C(=N1)NC2CC3CCC2C3)C4=CC=C(C=C4)C(F)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BHF-177; BHF 177; BHF177. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide](/img/structure/B605978.png)

![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)

![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B605984.png)